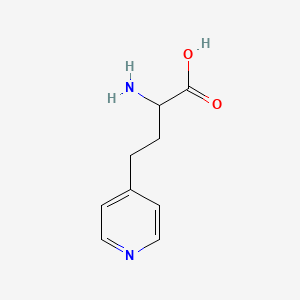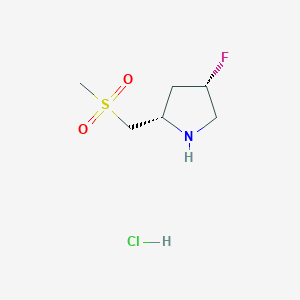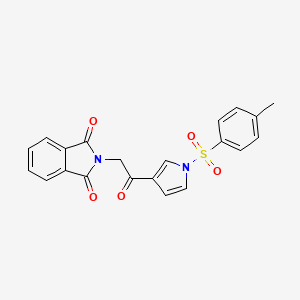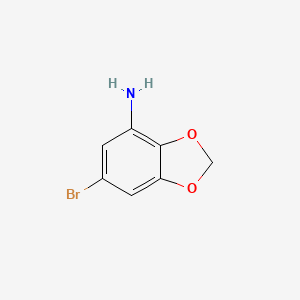
2-Amino-4-pyridin-4-YL-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-4-pyridin-4-YL-butyric acid” is a chemical compound with the molecular formula C9H12N2O2 . It is also known as D, L-HOMO(ALA-4-PYR) and 4-Pyridinebutanoic acid, α-amino- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the α-amino acid (S)-5 was synthesized using a chemoselective nucleophilic substitution between a diester derived from L-aspartic acid and 2-lithium pyridine . The overall yield was 13% over 5 steps .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-pyridin-4-YL-butyric acid” can be analyzed using various spectroscopic methods. The InChI code for this compound is provided in some resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-pyridin-4-YL-butyric acid” can be inferred from similar compounds. For instance, 2-amino-2-(trifluoromethoxy)butanoic acid, a promising analogue of natural aliphatic amino acids, has measured pKa and logD values .
Aplicaciones Científicas De Investigación
Coordination Polymers and Network Structures
- Pyridine derivatives have been used as effective bridging ligands in the synthesis of homochiral coordination networks, leading to structures with significant roles in hydrogen bonding and potential applications in magnetic and photoluminescent materials. These compounds demonstrate the ability to coordinate transition metal cations, indicating their utility in creating complex molecular architectures with unique properties (Yang et al., 2011).
Chemical Synthesis and Ligand Behavior
- Pyridine and its derivatives have been highlighted as versatile ligands in coordination chemistry, contributing to the development of luminescent lanthanide compounds and iron complexes with notable thermal and photochemical properties. This underscores the importance of pyridine derivatives in the synthesis of compounds with potential applications in biological sensing and materials science (Halcrow, 2005).
Aminopyridines and Aminoproline Derivatives
- The transformation of pyrrolidine-2,4-diones into N-acylated, O-alkylated derivatives, presenting a method for synthesizing dipeptide analogues with linear, extended conformations, showcases the synthetic versatility of pyridine-containing compounds. These findings could inform the development of novel peptidomimetics and drug molecules (Hosseini et al., 2006).
Metal Complexes and Hydrogen Bonding
- Pyridine derivatives have been employed in the synthesis of metal complexes, demonstrating diverse structural motifs and hydrogen bonding interactions. These studies contribute to the understanding of molecular self-assembly and the design of materials with specific magnetic or structural features (Roberts et al., 2014).
Molecular Vibrational Analysis
- The interaction of pyridine with other organic molecules, such as tartaric acid, has been investigated through vibrational analysis techniques. This research aids in the understanding of the molecular interactions and aggregation patterns of amino acids and organic acids, potentially contributing to the development of new pharmaceuticals or materials (Periathai & Rajagopal, 2014).
Direcciones Futuras
Future research could focus on the synthesis of enantiomerically pure derivatives of “2-Amino-4-pyridin-4-YL-butyric acid”, as they are in great demand as bioisosteres of leucine moiety in drug design . Additionally, the development of new pyrimidines as anti-inflammatory agents could be a potential area of study .
Propiedades
IUPAC Name |
2-amino-4-pyridin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCQVPISOOTNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-pyridin-4-YL-butyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2649051.png)
![N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline](/img/structure/B2649052.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2649054.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2649056.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2649061.png)

![2-benzylsulfanyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2649065.png)

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649067.png)